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Compound of Interest

Compound Name: PROTAC SMARCA2 degrader-17

Cat. No.: B15578951 Get Quote

PROTAC SMARCA2 Degrader-17: A Technical
Overview
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PROTAC SMARCA2 degrader-17, also

identified as compound I-290. This molecule is a selective Proteolysis Targeting Chimera

(PROTAC) designed for the targeted degradation of the SMARCA2 (SWI/SNF related, matrix

associated, actin dependent regulator of chromatin, subfamily a, member 2) protein. SMARCA2

is a key ATPase subunit of the SWI/SNF chromatin remodeling complex, making it a significant

target in oncology research. This document details the available data on its chemical

properties, mechanism of action, and the methodologies for its evaluation.

Chemical Structure and Properties
While the specific chemical structure of PROTAC SMARCA2 degrader-17 (Compound I-290;

CAS 2568276-43-5) is not publicly disclosed in readily available literature, its identity as a

PROTAC defines its fundamental architecture. It is a heterobifunctional molecule composed of

three key components: a ligand that binds to the SMARCA2 protein, a linker moiety, and a

ligand that recruits an E3 ubiquitin ligase. This design facilitates the induced proximity of

SMARCA2 to the E3 ligase, leading to its ubiquitination and subsequent degradation by the

proteasome.
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A related but distinct molecule, PROTAC SMARCA2/4-degrader-17 (Compound I-345), is a

dual degrader targeting both SMARCA2 and its paralog SMARCA4.[1][2]

Table 1: Physicochemical and Pharmacological Properties of PROTAC SMARCA2 Degrader-
17 (Compound I-290)

Property Value Cell Line Conditions

CAS Number 2568276-43-5 N/A N/A

DC₅₀ (Half-maximal

Degradation

Concentration)

< 100 nM A549 24-hour treatment

Dₘₐₓ (Maximum

Degradation)
> 90% A549 24-hour treatment

Mechanism of Action
PROTAC SMARCA2 degrader-17 operates through the principles of targeted protein

degradation. By binding simultaneously to SMARCA2 and an E3 ubiquitin ligase, it forms a

ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the

SMARCA2 protein, tagging it for recognition and subsequent degradation by the cell's

proteasome. The degradation of SMARCA2 alters the composition and function of the

SWI/SNF chromatin remodeling complex, thereby affecting gene expression and cellular

processes that are dependent on its activity.
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Mechanism of action for a SMARCA2 PROTAC.

Signaling and Functional Consequences of
SMARCA2 Degradation
SMARCA2 is a core component of the SWI/SNF chromatin remodeling complex, which plays a

critical role in regulating gene expression by altering the structure of chromatin. By hydrolyzing

ATP, the SWI/SNF complex can reposition nucleosomes, making DNA more or less accessible

to transcription factors. The degradation of SMARCA2 is expected to disrupt these processes,

leading to changes in the transcription of genes involved in cell cycle control, differentiation,

and proliferation. In cancers with mutations in the paralog SMARCA4, the degradation of

SMARCA2 can be synthetically lethal, providing a therapeutic window.
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Role of SMARCA2 and the effect of its degradation.

Experimental Protocols
The following are representative, detailed protocols for the characterization of PROTACs like

SMARCA2 degrader-17. Specific parameters may require optimization based on the cell line

and reagents used.
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Western Blot for Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.

Materials:

Cell culture reagents and appropriate cell line (e.g., A549)

PROTAC compound (stock in DMSO)

Ice-cold Phosphate-Buffered Saline (PBS)

Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels, buffers, and electrophoresis apparatus

PVDF membrane and transfer apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-SMARCA2, anti-beta-actin or GAPDH as loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

Compound Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10

µM) for the desired time (e.g., 24 hours). Include a DMSO-only vehicle control.

Cell Lysis:

Wash cells twice with ice-cold PBS.
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Add 100-200 µL of ice-cold lysis buffer to each well.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Incubate on ice for 30 minutes, vortexing occasionally.

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

Collect the supernatant containing the protein lysate.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay according to the manufacturer's protocol.

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer.

Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

SDS-PAGE and Transfer:

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

Run the gel to separate proteins by size.

Transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-SMARCA2 antibody (at the recommended

dilution) overnight at 4°C.

Wash the membrane three times with TBST for 10 minutes each.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again three times with TBST.

Detection:
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Apply the chemiluminescent substrate.

Image the blot using a chemiluminescence detection system.

Re-probe the membrane with a loading control antibody (e.g., anti-beta-actin).

Data Analysis: Quantify the band intensities using image analysis software. Normalize the

SMARCA2 band intensity to the loading control. Calculate the percentage of protein

remaining relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Cell Viability/Cytotoxicity Assay
This assay determines the effect of the PROTAC and subsequent protein degradation on cell

proliferation.

Materials:

96-well clear-bottom white plates

Cell line of interest

PROTAC compound

Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle

control (DMSO).

Incubation: Incubate the plate for a prolonged period (e.g., 72 to 120 hours) to observe

effects on cell proliferation.

Assay:

Equilibrate the plate to room temperature.
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Add the CellTiter-Glo® reagent according to the manufacturer's protocol.

Mix and incubate to stabilize the luminescent signal.

Data Acquisition: Read the luminescence on a plate reader.

Data Analysis: Normalize the data to the vehicle control and plot the results to determine the

concentration at which cell growth is inhibited (e.g., GI₅₀).

Experimental and Logical Workflow
The evaluation of a novel PROTAC follows a structured workflow to confirm its mechanism of

action, potency, and specificity.
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General workflow for evaluating a PROTAC candidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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